molecular formula C33H34N5NaO10 B12401710 CD22 ligand-1

CD22 ligand-1

Cat. No.: B12401710
M. Wt: 683.6 g/mol
InChI Key: XHHNDAZPTUFPPE-UIMVIWKFSA-M
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Scientific Research Applications

Comparison with Similar Compounds

CD22 ligand-1 is unique in its high affinity and specificity for CD22 compared to other similar compounds. Some similar compounds include other CD22 ligands and inhibitors that target the same receptor. this compound stands out due to its potent binding affinity and ability to efficiently deliver toxins to B-cell lymphoma cells . This makes it a valuable tool for research and therapeutic applications in B-cell-related diseases.

Properties

Molecular Formula

C33H34N5NaO10

Molecular Weight

683.6 g/mol

IUPAC Name

sodium;(2R,4S,5R,6R)-6-[(1R,2R)-1,2-dihydroxy-3-[[2-[4-(4-hydroxyphenyl)phenyl]acetyl]amino]propyl]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-phenyltriazol-1-yl)oxane-2-carboxylate

InChI

InChI=1S/C33H35N5O10.Na/c39-18-28(44)35-29-25(41)15-33(32(46)47,38-17-24(36-37-38)22-4-2-1-3-5-22)48-31(29)30(45)26(42)16-34-27(43)14-19-6-8-20(9-7-19)21-10-12-23(40)13-11-21;/h1-13,17,25-26,29-31,39-42,45H,14-16,18H2,(H,34,43)(H,35,44)(H,46,47);/q;+1/p-1/t25-,26+,29+,30+,31+,33+;/m0./s1

InChI Key

XHHNDAZPTUFPPE-UIMVIWKFSA-M

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)[C@@H]([C@@H](CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+]

Canonical SMILES

C1C(C(C(OC1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)C(C(CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+]

Origin of Product

United States

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